
2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” is a complex organic compound that features multiple functional groups, including hydroxyl, acetoxy, and carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Formation of the cyclopentane ring: This might involve cyclization reactions.
Introduction of the naphthalene moiety: This could be achieved through Friedel-Crafts alkylation or acylation.
Functional group modifications: Hydroxylation, acetylation, and carboxylation steps are likely involved.
Industrial Production Methods
Industrial production would require optimization of each step for yield and purity, often involving:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to a secondary alcohol.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution reagents: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of new esters or amides.
Scientific Research Applications
Chemistry
Synthesis of complex molecules: Used as an intermediate in the synthesis of other complex organic compounds.
Biology
Biological activity studies: Potential use in studying enzyme interactions or as a ligand in receptor studies.
Medicine
Industry
Materials science: Possible use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application:
Enzyme interactions: The compound might act as an inhibitor or activator of specific enzymes.
Receptor binding: It could interact with biological receptors, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Hydroxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid
- 2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-ethylcyclopentane-1-carboxylic acid
Uniqueness
- Functional groups : The specific combination of functional groups in “2-(1-Acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid” may confer unique reactivity and biological activity.
- Structural complexity : The intricate structure may offer unique interactions in biological systems or materials applications.
Properties
CAS No. |
41005-35-0 |
|---|---|
Molecular Formula |
C22H34O6 |
Molecular Weight |
394.5 g/mol |
IUPAC Name |
2-(1-acetyloxyethyl)-5-(6-hydroxy-8a-methyl-1-oxo-2,3,4,4a,5,6,7,8-octahydronaphthalen-2-yl)-1-methylcyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C22H34O6/c1-12(28-13(2)23)17-7-8-18(22(17,4)20(26)27)16-6-5-14-11-15(24)9-10-21(14,3)19(16)25/h12,14-18,24H,5-11H2,1-4H3,(H,26,27) |
InChI Key |
YCENMLSFQOQEHY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC(C1(C)C(=O)O)C2CCC3CC(CCC3(C2=O)C)O)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


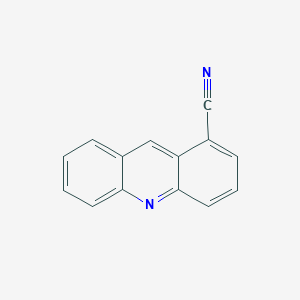
![4-Methoxy-5-methyl-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carbonitrile](/img/structure/B14673277.png)
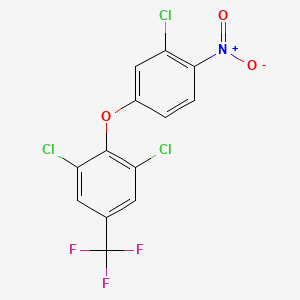


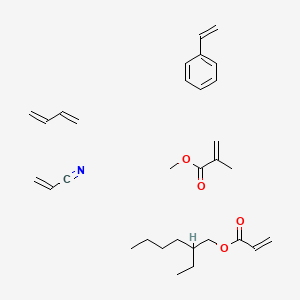
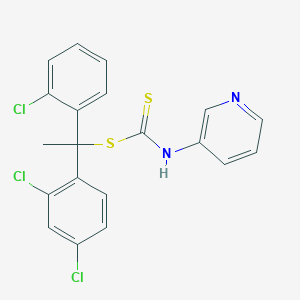
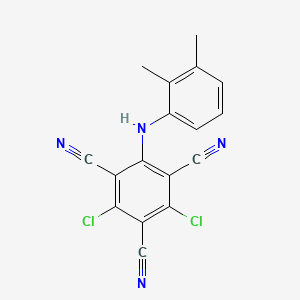

![4,5,6,7-Tetrabromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14673340.png)

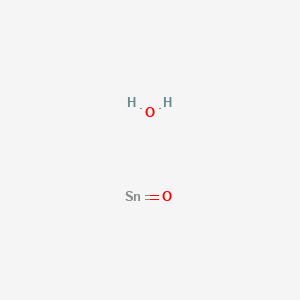
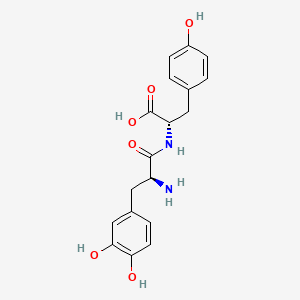
![[(Benzylamino)methyl]phosphonic acid](/img/structure/B14673374.png)
